Cas no 1448045-38-2 (N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide)

N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide
- 1448045-38-2
- AKOS024559065
- N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide
- F6436-0663
- N-(2-methoxyphenyl)-4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxamide
- N-(2-methoxyphenyl)-4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxamide
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- Inchi: 1S/C18H25N5O4S/c1-22-12-17(19-13-22)28(25,26)20-11-14-7-9-23(10-8-14)18(24)21-15-5-3-4-6-16(15)27-2/h3-6,12-14,20H,7-11H2,1-2H3,(H,21,24)
- InChI Key: OUAIEGOVHBQAKB-UHFFFAOYSA-N
- SMILES: S(C1=CN(C)C=N1)(NCC1CCN(C(NC2C=CC=CC=2OC)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 407.16272547g/mol
- Monoisotopic Mass: 407.16272547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 114Ų
N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-0663-2mg |
N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide |
1448045-38-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6436-0663-3mg |
N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide |
1448045-38-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-0663-10mg |
N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide |
1448045-38-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-0663-5mg |
N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide |
1448045-38-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-0663-20mg |
N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide |
1448045-38-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6436-0663-75mg |
N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide |
1448045-38-2 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6436-0663-30mg |
N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide |
1448045-38-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6436-0663-4mg |
N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide |
1448045-38-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6436-0663-2μmol |
N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide |
1448045-38-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6436-0663-5μmol |
N-(2-methoxyphenyl)-4-[(1-methyl-1H-imidazole-4-sulfonamido)methyl]piperidine-1-carboxamide |
1448045-38-2 | 5μmol |
$63.0 | 2023-09-09 |
N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide Related Literature
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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4. Back matter
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide
Introduction to N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide (CAS No. 1448045-38-2)
N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1448045-38-2, represents a novel molecular entity with a unique structural framework that combines several pharmacophoric elements. The presence of a 2-methoxyphenyl group, a 1-methyl-1H-imidazole-4-sulfonamido moiety, and a piperidine-1-carboxamide backbone suggests potential biological activities that are worthy of further exploration.
The structural design of this compound incorporates several key features that are highly relevant to modern drug discovery. The 2-methoxyphenyl group is known for its ability to enhance lipophilicity and metabolic stability, making it a common component in many drug candidates. Additionally, the 1-methyl-1H-imidazole-4-sulfonamido moiety is a sulfonamide derivative that has been extensively studied for its potential to interact with biological targets such as enzymes and receptors. The piperidine-1-carboxamide backbone provides a rigid scaffold that can facilitate optimal binding interactions within biological systems.
In recent years, there has been growing interest in the development of molecules that combine multiple pharmacophoric elements to achieve synergistic effects. N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide exemplifies this approach by integrating several functional groups that are known to enhance pharmacological activity. The combination of these elements may lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.
The sulfonamide group in this compound is particularly noteworthy, as sulfonamides have a long history of use in medicine due to their ability to modulate enzyme activity and receptor interactions. The specific modification with a 1-methyl-1H-imidazole-4-sulfonamido moiety may confer unique properties that make it suitable for targeting specific biological pathways. For instance, sulfonamides have been shown to interact with carbonic anhydrase enzymes, which are involved in various physiological processes including acid-base balance and neurotransmitter transport.
The piperidine ring is another important structural feature that contributes to the pharmacological potential of this compound. Piperidine derivatives are widely used in pharmaceuticals due to their ability to enhance binding affinity and selectivity. The presence of a carboxamide group at the 1-position of the piperidine ring further enhances its potential as a drug-like molecule by providing additional hydrogen bonding capabilities.
Recent advances in computational chemistry and molecular modeling have enabled researchers to more effectively predict the biological activity of novel compounds. These tools can be used to analyze the interactions between N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide and various biological targets, providing valuable insights into its potential therapeutic applications. Such studies can help guide the optimization process and identify promising leads for further development.
In addition to its structural features, the synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in constructing the complex molecular framework of this compound.
The pharmacological evaluation of N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide is ongoing, but preliminary studies suggest that it may exhibit promising activities in several therapeutic areas. For example, its sulfonamide moiety could make it effective against bacterial infections by inhibiting bacterial enzymes or interfering with bacterial cell wall synthesis. Additionally, its piperidine core may contribute to its potential as an antiviral or anticancer agent by interacting with viral proteases or cancer-related kinases.
The development of new drugs is often hindered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, the structural features of N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide may help mitigate these issues. The presence of polar functional groups such as sulfonamides and carboxamides can improve solubility, while the lipophilic nature of the 2-methoxyphenyl group can enhance membrane permeability.
In conclusion, N-(2-methoxyphenyl)-4-(1-methyl-1H-imidazole-4-sulfonamido)methylpiperidine-1-carboxamide (CAS No. 1448045-38-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural composition and favorable physicochemical properties make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing unmet medical needs.
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